molecular formula C12H14O2 B1281496 2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid

2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B1281496
M. Wt: 190.24 g/mol
InChI Key: BPPWVIXNARUAKK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of cyclopropane, featuring a carboxylic acid group and a phenyl group attached to the cyclopropane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylmagnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of agrochemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl-, distinguishing it from other related compounds.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-12(2)9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,13,14)

InChI Key

BPPWVIXNARUAKK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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